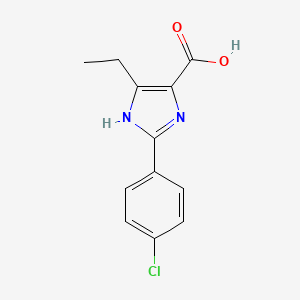
2-(4-chlorophenyl)-5-ethyl-1H-imidazole-4-carboxylic acid
Descripción general
Descripción
2-(4-Chlorophenyl)-5-ethyl-1H-imidazole-4-carboxylic acid (CEC) is a synthetic compound that has been widely studied for its potential applications in the fields of medicinal chemistry and biochemistry. CEC is a member of the imidazole carboxylic acid family, a group of compounds that are known for their versatile properties. CEC is a white crystalline solid, with a molecular weight of 252.7 g/mol and a melting point of 197-198°C. It is soluble in water, methanol, and chloroform, and is relatively stable when exposed to light and air.
Aplicaciones Científicas De Investigación
Specific Scientific Field
Summary of the Application
The compound 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, which has a similar structure, has been synthesized and studied as a potential anticancer drug .
Methods of Application or Experimental Procedures
The molecules were obtained by means of the alkaline hydrolysis of 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carbonitrile according to previously developed procedures .
Results or Outcomes
The molecular structure was characterized using quantum chemical methods, and the synthesized structures were confirmed theoretically . The compound was evaluated for interaction with the MMP-2 metalloproteinase receptor through molecular docking calculations .
Antimicrobial Drug Development
Specific Scientific Field
Summary of the Application
Compounds bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety, which is similar to the compound you mentioned, have been synthesized and evaluated for their antimicrobial activity and toxicity .
Methods of Application or Experimental Procedures
The compounds were synthesized in multiple steps and their structures were confirmed by spectral data and elemental analysis results .
Results or Outcomes
The compounds exhibited antimicrobial activity against Gram-positive bacterial strains and the Candida albicans strain .
Prevention or Treatment of Estrogen-Sensitive Breast Cancer
Specific Scientific Field
Summary of the Application
4-Chlorophenylacetic acid, a compound with a similar structure, has been identified as a potential therapeutic agent for the prevention or treatment of estrogen-sensitive breast cancer .
Methods of Application or Experimental Procedures
The compound acts as a carbon and energy supplement and is degraded by Pseudomonas sp. strain CBS3 .
Results or Outcomes
The compound has shown anticancer properties, suggesting its potential use in cancer treatment .
Aerobic Degradation of 1,1-Dichloro-2,2-Bis(4-Chlorophenyl)Ethane
Specific Scientific Field
Summary of the Application
4-Chlorophenylacetic acid has been used to study the mechanism of aerobic degradation of 1,1-dichloro-2,2-bis(4-chlorophenyl)ethane by Ralstonia eutropha A5 .
Methods of Application or Experimental Procedures
The compound was used as a substrate for the bacterial strain Ralstonia eutropha A5 .
Results or Outcomes
The study demonstrated the ability of Ralstonia eutropha A5 to degrade 1,1-dichloro-2,2-bis(4-chlorophenyl)ethane aerobically .
Antifungal Agent
Specific Scientific Field
Summary of the Application
4-Chlorophenylacetic acid, a compound with a similar structure, has been identified as a potential antifungal agent .
Methods of Application or Experimental Procedures
The compound acts as a carbon and energy supplement and is degraded by Pseudomonas sp. strain CBS3 .
Results or Outcomes
The compound has shown antifungal properties, suggesting its potential use in the treatment of fungal infections .
Degradation of Persistent Organic Pollutants
Specific Scientific Field
Summary of the Application
4-Chlorophenylacetic acid has been used to study the mechanism of aerobic degradation of persistent organic pollutants, such as 1,1-dichloro-2,2-bis(4-chlorophenyl)ethane (DDD), by Ralstonia eutropha A5 .
Methods of Application or Experimental Procedures
The compound was used as a substrate for the bacterial strain Ralstonia eutropha A5 .
Results or Outcomes
The study demonstrated the ability of Ralstonia eutropha A5 to degrade DDD aerobically .
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-5-ethyl-1H-imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-9-10(12(16)17)15-11(14-9)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNWQHBFWUPCTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N1)C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-5-ethyl-1H-imidazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-2-pyridin-2-yl-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B1455082.png)
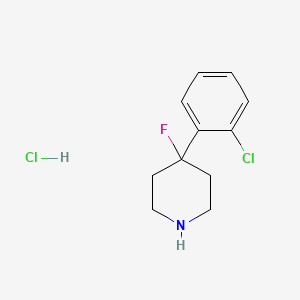
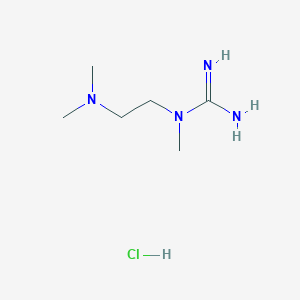
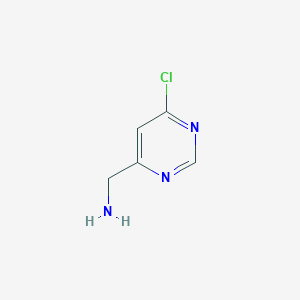
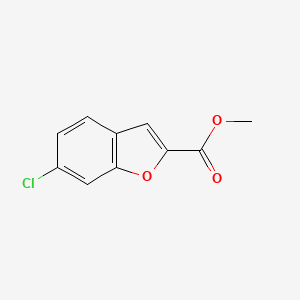
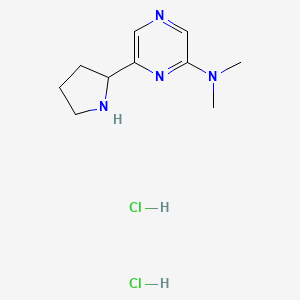
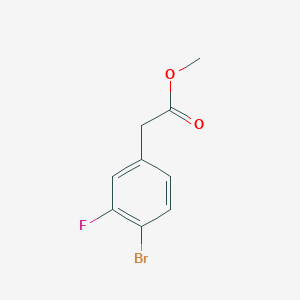
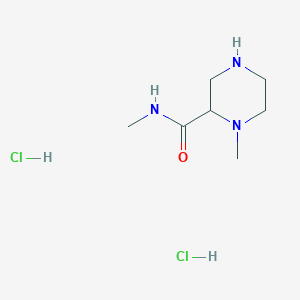
![2-{4-[(Methylamino)methyl]phenoxy}-nicotinonitrile hydrochloride](/img/structure/B1455098.png)
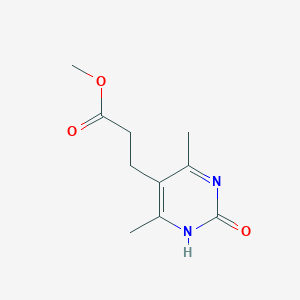
![2-(tert-Butoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid](/img/structure/B1455102.png)
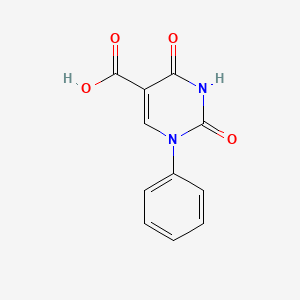
![9,10-Dihydro-9,10-[3,4]thiophenoanthracene](/img/structure/B1455104.png)
![5-Chloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455105.png)